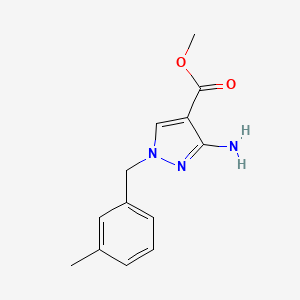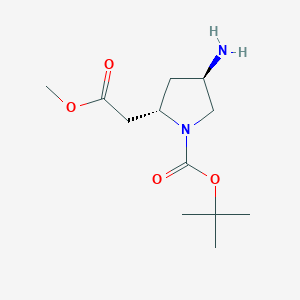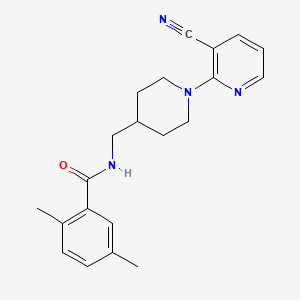
3-Bromo-1-(piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Bromo-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 90154-52-2 . It has a molecular weight of 220.11 . The compound is used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of N-ethyl-N,N-diisopropylamine in dichloromethane at 0 - 20℃ for 18 hours in an inert atmosphere . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 50℃ in an inert atmosphere, followed by the use of sodium tetrahydroborate in methanol at 20℃ in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The compound “this compound” can participate in various chemical reactions. For instance, it can react with para-fluorostyrene and tetra-(n-butyl)ammonium iodide in tetrahydrofuran and 1-methyl-pyrrolidin-2-one at -5℃ for 16 hours .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 220.11 . The compound’s boiling point and other physical properties are not mentioned in the available resources.
科学研究应用
3-Bromo-1-(piperidin-1-yl)propan-1-one has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a tool for studying the structure and properties of various materials. It has also been used in the synthesis of other brominated piperidine derivatives, such as 4-bromo-2-(piperidin-1-yl)butan-1-one, which has potential applications in medicinal chemistry.
作用机制
The mechanism of action of 3-Bromo-1-(piperidin-1-yl)propan-1-one is still not fully understood. It is thought to act as a catalyst in organic reactions by forming a bromonium ion, which then reacts with another molecule to form a new compound. It is also believed to be involved in the formation of various brominated piperidine derivatives, which can then be used in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet known. It is believed to be relatively non-toxic, but it is not known if it has any long-term effects on the body. It is also not known if it has any effect on the metabolism or other biochemical processes.
实验室实验的优点和局限性
The advantages of using 3-Bromo-1-(piperidin-1-yl)propan-1-one in lab experiments include its relatively low cost, ease of synthesis, and wide range of potential applications. It is also a relatively non-toxic compound, making it a safe reagent to use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet known.
未来方向
There are many potential future directions for 3-Bromo-1-(piperidin-1-yl)propan-1-one. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Another possible direction is to develop new methods for synthesizing this compound and other brominated piperidine derivatives. Additionally, this compound could be used in the synthesis of other compounds, such as drugs and other materials, and could be used as a catalyst in various reactions. Finally, this compound could be used to study the structure and properties of various materials.
合成方法
3-Bromo-1-(piperidin-1-yl)propan-1-one can be synthesized through a direct bromination of 1-(piperidin-1-yl)propan-1-one using a brominating reagent such as N-bromosuccinimide (NBS). The reaction typically occurs in an aqueous solution of either acetic acid or sodium hydroxide at temperatures of around 60-80°C. The reaction is relatively fast and can be completed in around 1-2 hours. The product is then purified by recrystallization, chromatography, or other methods.
属性
IUPAC Name |
3-bromo-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFKORONJMTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)
![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)



![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)

![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
![3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2624372.png)
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)